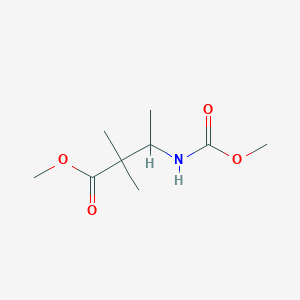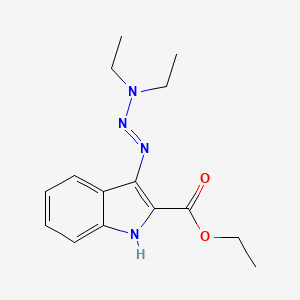
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of 4-chlorophenylacetylene through the reaction of 4-chlorobenzyl chloride with sodium acetylide.
Coupling Reaction: The alkyne intermediate is then coupled with phenylacetylene in the presence of a palladium catalyst to form the desired but-3-yn-1-yl intermediate.
Triazole Formation: The final step involves the cyclization of the but-3-yn-1-yl intermediate with hydrazine hydrate to form the triazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various substituted triazoles and their derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the disruption of cellular processes and ultimately cell death . The compound’s triazole ring is crucial for its binding affinity and specificity towards these molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole: This compound lacks the but-3-yn-1-yl and chlorophenyl groups, resulting in different biological activities and chemical properties.
4-(1-Phenylbut-3-yn-1-yl)-4H-1,2,4-triazole: This compound lacks the chlorophenyl group, which may affect its binding affinity and specificity towards molecular targets.
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-1,2,3-triazole: This compound has a different triazole ring structure, leading to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88557-71-5 |
|---|---|
Molekularformel |
C18H14ClN3 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
4-[1-(4-chlorophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14ClN3/c1-2-12-18(22-13-20-21-14-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2 |
InChI-Schlüssel |
KWXBHKBLJMLHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



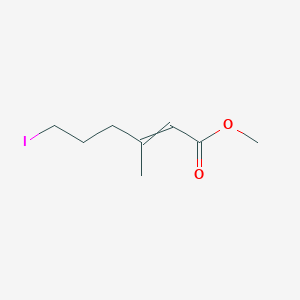

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

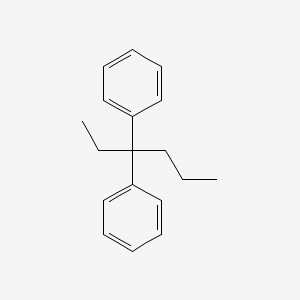
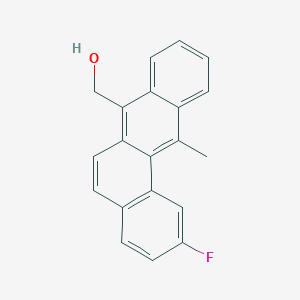
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
